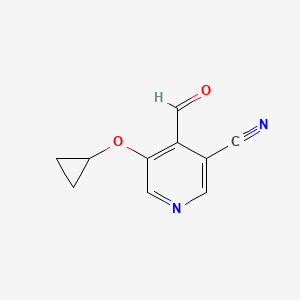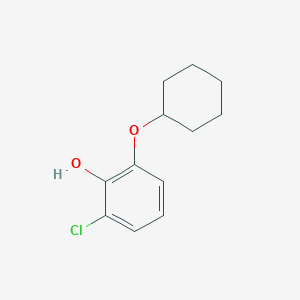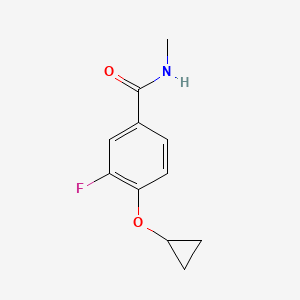
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine derivatives with nitro compounds and sulfonamide reagents under specific conditions. For instance, the reaction of pyridine with N2O5 in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with SO2/HSO3- in water to obtain 3-nitropyridine . This intermediate can be further reacted with cyclopropyl alcohol and methanesulfonamide under controlled conditions to yield the final product.
Analyse Chemischer Reaktionen
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials
Wirkmechanismus
The mechanism of action of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is unique due to its combination of functional groups. Similar compounds include:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety but differs in its additional functional groups and overall structure.
3-Nitropyridine-2(1H)-one: This compound shares the nitropyridine core but lacks the cyclopropoxy and methanesulfonamide groups.
Eigenschaften
Molekularformel |
C9H11N3O5S |
|---|---|
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
N-(4-cyclopropyloxy-2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-7(17-6-2-3-6)4-5-10-9(8)12(13)14/h4-6,11H,2-3H2,1H3 |
InChI-Schlüssel |
SQPLCQKXZKAICT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CN=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14830442.png)











